molecular formula C11H19NO3S B8392623 (S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde

(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde

Cat. No.: B8392623
M. Wt: 245.34 g/mol
InChI Key: PFTJFEGOSYUKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde is a chiral compound that belongs to the thiazolidine family. This compound is characterized by the presence of a thiazolidine ring, a Boc (tert-butoxycarbonyl) protecting group, and an aldehyde functional group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a cysteine derivative with an aldehyde or ketone under acidic conditions.

    Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the thiazolidine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Oxidation to Form the Aldehyde: The final step involves the oxidation of the thiazolidine intermediate to form the aldehyde group using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, and the resulting amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Amines and their derivatives

Scientific Research Applications

(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic applications.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde can be compared with other similar compounds such as:

    Thiazolidine-4-carboxylic acid: Lacks the Boc protecting group and aldehyde functionality.

    (S)-2,2-dimethylthiazolidine-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.

    (S)-3-Boc-2,2-dimethylthiazolidine-4-methanol: Contains a primary alcohol group instead of an aldehyde.

The uniqueness of this compound lies in its combination of a chiral thiazolidine ring, a Boc protecting group, and an aldehyde functional group, which imparts distinct reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C11H19NO3S

Molecular Weight

245.34 g/mol

IUPAC Name

tert-butyl 4-formyl-2,2-dimethyl-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-8(6-13)7-16-11(12,4)5/h6,8H,7H2,1-5H3

InChI Key

PFTJFEGOSYUKCB-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CS1)C=O)C(=O)OC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask containing tert-butyl 4-(methoxy(methyl)carbamoyl)-2,2-dimethylthiazolidine-3-carboxylate (2), 0.918 g, 3 mmol and diethyl ether (20 mL) was cooled in an ice bath. To the cooled solution, lithium aluminum hydride (160 mg, 4.2 mmol) was added. After 1 h additional ether (20 mL) was added. After an additional 1 h, a solution of potassium bisulfate (315 mg) in water (1 mL) was added carefully to the reaction. Celite was added, the mixture was filtered, and the solids were rinsed with additional ether. The collected ether was washed with 0.1 N HCl(aq) (15 mL), saturated sodium bicarbonate (15 mL), and brine (15 ml). The ether was dried over Na2SO4, evaporated and used without further purification. Yield 684 mg (92%)
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20 mL
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160 mg
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20 mL
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315 mg
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1 mL
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